molecular formula C11H18O5 B1588149 (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene CAS No. 25119-68-0

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene

Cat. No.: B1588149
CAS No.: 25119-68-0
M. Wt: 230.26 g/mol
InChI Key: VVMKVFQYONGBPV-MKWAYWHRSA-N
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Description

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene is an organic compound with a unique structure that combines a butoxy group, a keto group, and a methoxyethene moiety

Mechanism of Action

Target of Action

Gantrez ES 425, also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene or (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene, is primarily targeted towards personal care products . It is designed to interact with the surface of the skin or hair, forming a clear film that exhibits tack-free adhesion, excellent substantivity, and moisture resistance .

Mode of Action

The interaction of Gantrez ES 425 with its targets involves the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, meaning it sticks to the skin or hair without a sticky or tacky feel . The film also has excellent substantivity, which means it has a strong affinity for the skin or hair and can resist being washed off .

Pharmacokinetics

Given its use in personal care products and its film-forming properties, it can be inferred that gantrez es 425 likely remains on the surface of the skin or hair, rather than being absorbed into the body .

Result of Action

The primary result of Gantrez ES 425’s action is the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, excellent substantivity, and moisture resistance, which can enhance the appearance and feel of the skin or hair .

Action Environment

The action of Gantrez ES 425 can be influenced by environmental factors such as the presence of other ingredients in a personal care product formulation . For example, the properties and solubility of the film formed by Gantrez ES 425 can be modified by the type and degree of neutralization, allowing for formulation across product lines from regular hold to super hold and from a natural, soft feel to a firmer, harder holding finish .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene can be achieved through several synthetic routes. One common method involves the reaction of butyl acetoacetate with methoxyethene under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the efficiency and selectivity of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol or the double bond to a single bond.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium cyanide, or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.

    Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene: The geometric isomer of the compound with different spatial arrangement.

    4-butoxy-4-oxobutanoic acid: Lacks the methoxyethene moiety.

    4-oxobut-2-enoic acid: Lacks the butoxy group.

Uniqueness

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential applications. The presence of both a butoxy group and a methoxyethene moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMKVFQYONGBPV-MKWAYWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25119-68-0
Record name Methyl vinyl ether-monobutyl maleate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25119-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25119-68-0
Record name Gantrez ES 425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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